3,5-dimethyl-4-[(4-methylphenyl)thio]-1-(4-nitrobenzoyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-4-[(4-methylphenyl)thio]-1-(4-nitrobenzoyl)-1H-pyrazole is a complex organic compound with the molecular formula C19H17N3O3S . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3,5-dimethyl-4-[(4-methylphenyl)thio]-1-(4-nitrobenzoyl)-1H-pyrazole typically involves multiple steps. One common synthetic route starts with the preparation of 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, which is then reacted with 4-methylthiophenol under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .
Chemical Reactions Analysis
3,5-dimethyl-4-[(4-methylphenyl)thio]-1-(4-nitrobenzoyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which can reduce the nitro group to an amine.
Scientific Research Applications
3,5-dimethyl-4-[(4-methylphenyl)thio]-1-(4-nitrobenzoyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Biological Research: It is used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-[(4-methylphenyl)thio]-1-(4-nitrobenzoyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways .
Comparison with Similar Compounds
3,5-dimethyl-4-[(4-methylphenyl)thio]-1-(4-nitrobenzoyl)-1H-pyrazole can be compared with other similar compounds such as:
3,5-dimethyl-1-(4-nitrobenzoyl)-4-(phenylthio)-1H-pyrazole: This compound has a phenyl group instead of a methylphenyl group, which can affect its chemical reactivity and biological activity.
3,5-dimethyl-1-(3-nitrobenzoyl)-4-(phenylthio)-1H-pyrazole: The position of the nitro group on the benzoyl ring can influence the compound’s properties.
3,5-dimethyl-4-[(4-nitrophenyl)thio]-1-(phenoxyacetyl)-1H-pyrazole: This compound has a different substituent on the pyrazole ring, which can alter its interactions with biological targets.
Properties
Molecular Formula |
C19H17N3O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H17N3O3S/c1-12-4-10-17(11-5-12)26-18-13(2)20-21(14(18)3)19(23)15-6-8-16(9-7-15)22(24)25/h4-11H,1-3H3 |
InChI Key |
SCBUYVBWOVTWJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.